5-Nitroisoquinoline
5-Nitroisoquinoline
5-Nitroisoquinoline reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines. 5-Nitroisoquinoline derivatives (potential antimalarial drugs) were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test.
Brand Name:
Vulcanchem
CAS No.:
607-32-9
VCID:
VC20768176
InChI:
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H
SMILES:
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]
Molecular Formula:
C9H6N2O2
Molecular Weight:
174.16 g/mol
5-Nitroisoquinoline
CAS No.: 607-32-9
Cat. No.: VC20768176
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Nitroisoquinoline reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines. 5-Nitroisoquinoline derivatives (potential antimalarial drugs) were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test. |
|---|---|
| CAS No. | 607-32-9 |
| Molecular Formula | C9H6N2O2 |
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 5-nitroisoquinoline |
| Standard InChI | InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H |
| Standard InChI Key | PYGMPFQCCWBTJQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] |
| Melting Point | 110.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator